2-[2-oxo-2-[2-(pyridin-4-ylmethylidene)hydrazinyl]ethoxy]-N-(pyridin-4-ylmethylideneamino)acetamide
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Overview
Description
2-[2-oxo-2-[2-(pyridin-4-ylmethylidene)hydrazinyl]ethoxy]-N-(pyridin-4-ylmethylideneamino)acetamide is a complex organic compound featuring a pyridine ring structure
Preparation Methods
The synthesis of 2-[2-oxo-2-[2-(pyridin-4-ylmethylidene)hydrazinyl]ethoxy]-N-(pyridin-4-ylmethylideneamino)acetamide typically involves multi-step reactions. The process begins with the preparation of the pyridine derivatives, followed by the formation of hydrazones and subsequent reactions to introduce the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2-[2-oxo-2-[2-(pyridin-4-ylmethylidene)hydrazinyl]ethoxy]-N-(pyridin-4-ylmethylideneamino)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives and hydrazones. Compared to these compounds, 2-[2-oxo-2-[2-(pyridin-4-ylmethylidene)hydrazinyl]ethoxy]-N-(pyridin-4-ylmethylideneamino)acetamide is unique due to its specific structure, which allows for distinct interactions with molecular targets. Some similar compounds are:
- 2-(pyridin-2-yl) pyrimidine derivatives
- 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide .
Properties
IUPAC Name |
2-[2-oxo-2-[2-(pyridin-4-ylmethylidene)hydrazinyl]ethoxy]-N-(pyridin-4-ylmethylideneamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c23-15(21-19-9-13-1-5-17-6-2-13)11-25-12-16(24)22-20-10-14-3-7-18-8-4-14/h1-10H,11-12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDFFWMWXMYBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)COCC(=O)NN=CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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